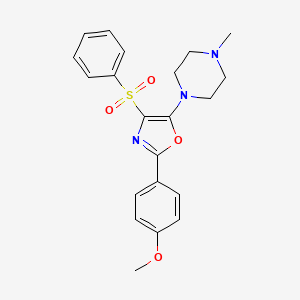

2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-23-12-14-24(15-13-23)21-20(29(25,26)18-6-4-3-5-7-18)22-19(28-21)16-8-10-17(27-2)11-9-16/h3-11H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSRSZRHDUMQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl, methylpiperazinyl, and phenylsulfonyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.

Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the oxazole ring and the formation of simpler products.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole exhibit significant anticancer properties. A study on related piperazine derivatives demonstrated their efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism often involves modulation of signaling pathways associated with cell growth and apoptosis .

Neuropharmacological Effects

The piperazine ring is known for its neuroactive properties. Compounds containing this structure have been investigated for their potential in treating neurological disorders such as anxiety and depression. In preclinical studies, derivatives have shown promise in modulating serotonin receptors, which are crucial targets for antidepressant therapies .

Antimicrobial Properties

Oxazole derivatives have also been explored for their antimicrobial effects. Studies have reported that certain analogs can inhibit the growth of bacteria and fungi, potentially serving as lead compounds for new antibiotics . The sulfonamide group present in this compound is particularly noted for its antibacterial activity.

Data Tables

| Application | Activity | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuropharmacological | Modulation of serotonin receptors | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a series of oxazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Neuropharmacological Testing

A pharmacological evaluation was conducted on a related compound to assess its effects on anxiety-like behavior in rodent models. The results demonstrated a significant reduction in anxiety levels, correlating with increased serotonin receptor activity, highlighting the therapeutic potential of piperazine-containing oxazoles in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways, resulting in specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxazole Derivatives

Compound 1 : 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole (CAS: 380190-49-8)

- Key Differences :

- Position 2 : 2-Chlorophenyl (electron-withdrawing Cl vs. electron-donating OMe).

- Position 4 : Tosyl (4-methylphenylsulfonyl) vs. phenylsulfonyl.

- Tosyl group may reduce metabolic clearance compared to phenylsulfonyl due to steric hindrance.

- Bioactivity : Listed in databases (e.g., CHEMBL1565873) with antifungal properties.

Compound 2 : 4-[(4-Methylphenyl)sulfonyl]-5-(2-phenylethyl)-1,3-oxazole (CAS: 266337-95-5)

- Key Differences :

- Position 5 : 2-Phenylethyl vs. 4-methylpiperazine.

- Implications: Phenylethyl group increases hydrophobicity, likely reducing water solubility.

Compound 3 : 4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorobenzyl)thio]-2-(furan-2-yl)-1,3-oxazole (CAS: 686738-05-6)

- Key Differences :

- Position 2 : Furan-2-yl vs. 4-methoxyphenyl.

- Position 4 : 4-Chlorophenylsulfonyl with a benzylthio group.

- Implications :

- Furan introduces a heterocyclic π-system, altering electronic properties.

- Benzylthio group may confer redox activity or susceptibility to metabolic oxidation.

Thiazole and Tetrazole Analogues

Compound 4 : 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole

- Structural Shift : Thiazole core (S vs. O in oxazole).

- Implications :

- Sulfur’s polarizability may enhance intermolecular interactions.

- Piperidinylmethyl at position 5 offers conformational flexibility compared to rigid piperazine.

Compound 5 : 4-[2-(4-Methoxyphenyl)-2H-tetrazol-5-yl]-1-[2-(4-methylpiperazin-1-yl)phenothiazin-10-yl]butan-2-ol

- Structural Shift: Tetrazole replaces oxazole, with a phenothiazine-piperazine hybrid.

- Implications: Tetrazole’s acidity (pKa ~4.9) could influence ionization state under physiological conditions. Phenothiazine moiety may confer antipsychotic or antihistamine activity.

Physicochemical and Pharmacological Insights

Substituent Impact on Properties

| Property | Target Compound | Compound 1 (Cl/Tosyl) | Compound 3 (Furan/Cl-SO2) |

|---|---|---|---|

| Molecular Weight | ~443.5 g/mol | ~477.3 g/mol | ~478.9 g/mol |

| LogP | Estimated 3.2 | Higher (Cl, tosyl) | Moderate (furan) |

| Solubility | Moderate (piperazine) | Low (tosyl) | Low (benzylthio) |

Biological Activity

2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C20H24N4O3S. The presence of the methoxy group, piperazine moiety, and sulfonyl group contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related oxazole derivatives inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.2 | Apoptosis induction |

| Compound B | 10.1 | Cell cycle arrest |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of key enzymes and pathways associated with cell growth and survival. For instance, it may inhibit specific kinases involved in cancer progression or interfere with microbial metabolic pathways.

Case Studies

A notable case study involved the synthesis of derivatives of this compound and their evaluation in preclinical models. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the piperazine and sulfonamide groups significantly affected biological activity. The most potent derivatives showed enhanced selectivity towards cancer cells compared to normal cells .

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole, and what are their key challenges?

The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach involves:

- Step 1 : Formation of the oxazole core through cyclization of precursor amides or esters under acidic or thermal conditions .

- Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions, requiring anhydrous conditions to avoid hydrolysis .

- Step 3 : Sulfonylation at the 4-position using phenylsulfonyl chloride, optimized with catalysts like DMAP to enhance regioselectivity . Key Challenges : Low yields due to steric hindrance from the 4-methoxyphenyl group, purification difficulties from byproducts (e.g., unreacted sulfonyl chloride), and maintaining stereochemical integrity during piperazine incorporation .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on:

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and stereochemistry (e.g., verifying the oxazole ring planarity and sulfonyl group orientation) .

- Spectroscopic techniques :

- FT-IR for identifying functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- NMR (¹H/¹³C) to confirm substituent positions (e.g., methoxy proton resonance at δ ~3.8 ppm and piperazine methyl at δ ~2.3 ppm) .

Advanced Research Questions

Q. How can researchers optimize experimental design to assess this compound’s bioactivity against contradictory data in literature?

- Controlled Biological Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) with positive/negative controls to minimize variability. For antimicrobial studies, follow CLSI guidelines for MIC determination .

- Data Reconciliation : Address contradictions (e.g., varying IC₅₀ values) by controlling variables like solvent polarity (DMSO vs. aqueous buffers) and incubation times .

- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicates across studies, ensuring p < 0.05 significance .

Q. What methodologies are recommended for analyzing the environmental fate and ecotoxicological impact of this compound?

- Environmental Persistence Studies : Use OECD 307 guidelines to assess biodegradability in soil/water matrices via HPLC-MS quantification over 28 days .

- Trophic Transfer Analysis : Employ model ecosystems (e.g., Daphnia magna for aquatic toxicity) to measure bioaccumulation factors (BCFs) and lethal concentrations (LC₅₀) .

- Computational Modeling : Apply QSAR models to predict partition coefficients (LogP) and persistence indices, cross-validated with experimental data .

Q. How can researchers resolve discrepancies in structure-activity relationships (SAR) for analogs of this compound?

- Systematic SAR Exploration : Synthesize derivatives with incremental substituent changes (e.g., replacing 4-methoxy with 4-fluoro) and test in parallel assays .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs), correlating binding affinities with experimental IC₅₀ values .

- Meta-Analysis : Aggregate data from published analogs to identify consensus trends (e.g., sulfonyl groups enhancing solubility but reducing membrane permeability) .

Methodological Considerations

Q. What strategies mitigate synthetic byproducts during piperazine functionalization?

- Protection-Deprotection : Use Boc-protected piperazine to prevent unwanted side reactions, followed by TFA deprotection .

- Catalytic Optimization : Employ Pd-mediated coupling (e.g., Buchwald-Hartwig) for C-N bond formation, reducing alkylation byproducts .

- Chromatographic Purification : Utilize reverse-phase HPLC with acetonitrile/water gradients to isolate the target compound from unreacted intermediates .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via LC-MS to identify vulnerable sites (e.g., sulfonyl-oxazole linkage) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, analyzing purity monthly to establish shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.